molecular formula C13H14Cl3NO B5743343 N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide

Cat. No.: B5743343
M. Wt: 306.6 g/mol
InChI Key: POVNYYUHPKUOSR-UHFFFAOYSA-N
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Description

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide is an organic compound characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further substituted with a 2,4,5-trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide typically involves the reaction of 2,4,5-trichloroaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure controls to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and removal of by-products is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes or receptors, modulating their activity and resulting in desired therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)cyclohexanecarboxamide
  • N-(2,5-dichlorophenyl)cyclohexanecarboxamide
  • N-(3,4,5-trichlorophenyl)cyclohexanecarboxamide

Uniqueness

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of three chlorine atoms at the 2, 4, and 5 positions enhances its reactivity and potential interactions with biological targets compared to similar compounds with different substitution patterns.

Properties

IUPAC Name

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl3NO/c14-9-6-11(16)12(7-10(9)15)17-13(18)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVNYYUHPKUOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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